An In-depth Technical Guide to 3-Methoxy Loratadine: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to 3-Methoxy Loratadine: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy Loratadine, identified as a related substance to the second-generation antihistamine Loratadine, is a compound of significant interest in pharmaceutical research and development. Its presence as a potential metabolite, process impurity, or degradation product of Loratadine necessitates a thorough understanding of its chemical and physical properties, as well as robust analytical methods for its detection and quantification.[1][2][3] This guide provides a comprehensive technical overview of 3-Methoxy Loratadine, synthesizing available data to support research, development, and quality control activities in the pharmaceutical industry.
While extensive data is available for the parent compound, Loratadine, specific experimental data for 3-Methoxy Loratadine is less prevalent in publicly accessible literature. This guide compiles the known information and provides expert insights based on the chemical similarities to Loratadine and its other derivatives.
Chemical Structure and Identification
3-Methoxy Loratadine is structurally similar to Loratadine, with the key difference being the presence of a methoxy group on the pyridine ring. This substitution can influence the molecule's polarity, metabolic stability, and pharmacological activity.
Diagram of the Chemical Structure of 3-Methoxy Loratadine:
Caption: Chemical structure of 3-Methoxy Loratadine.
Table 1: Chemical Identifiers for 3-Methoxy Loratadine
| Identifier | Value | Source |
| IUPAC Name | Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [6] |
| CAS Number | 165739-73-1 | [2] |
| Molecular Formula | C23H25ClN2O3 | [1][6] |
| Molecular Weight | 412.91 g/mol | [6] |
| Canonical SMILES | CCOC(=O)N1CCC(=C2c3ccc(Cl)cc3CCc4cc(OC)cnc24)CC1 | [1] |
| InChI Key | InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3 | [6] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-Methoxy Loratadine are not widely published. However, based on its structure and data from suppliers of reference standards, some properties can be inferred.
Table 2: Physicochemical Properties of 3-Methoxy Loratadine
| Property | Value | Source/Comment |
| Appearance | Light Tan to Beige Solid | [7] |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point, likely similar to Loratadine (134-136 °C).[8] | |
| Solubility | Not explicitly reported. Likely to have low aqueous solubility, similar to Loratadine, but may be soluble in organic solvents like methanol, ethanol, and chloroform.[9] | |
| Storage | 2-8°C Refrigerator | [7] |
Spectral Data: Comprehensive, publicly available spectral data (NMR, IR, MS) for 3-Methoxy Loratadine are limited. Researchers should expect to perform their own characterization upon synthesis or acquisition of a reference standard. The expected spectral features would be consistent with the assigned structure, showing signals for the tricyclic core, the ethyl carbamate group, the piperidine ring, and the additional methoxy group.
Synthesis of 3-Methoxy Loratadine
Proposed Synthetic Pathway:
The synthesis would likely begin with a substituted pyridine derivative, which is then elaborated to construct the tricyclic ring system. A key step would involve the introduction of the methoxy group onto the pyridine ring, followed by the annulation of the cyclohepta and benzene rings. The final steps would involve the introduction of the piperidine-1-carboxylate moiety.
Diagram of a Plausible Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 3-Methoxy Loratadine.
Analytical Characterization
The quantification of impurities and related substances is critical in pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3][6][17][18][19][20] While a specific validated method for 3-Methoxy Loratadine is not published, a stability-indicating HPLC method for Loratadine can be adapted and validated for its quantification.
Recommended Analytical Approach: Reversed-Phase HPLC
A reversed-phase HPLC method with UV detection would be the primary choice for the analysis of 3-Methoxy Loratadine. The method parameters would need to be optimized to achieve adequate separation from Loratadine and other potential impurities.
Table 3: General HPLC Parameters for Analysis of Loratadine and Related Impurities
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the ionization of the analytes, while the organic modifier controls the retention. |
| Elution | Isocratic or gradient | Gradient elution is often preferred for separating a complex mixture of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a wavelength where both Loratadine and 3-Methoxy Loratadine have significant absorbance (e.g., ~247 nm). | Provides good sensitivity for these compounds.[11] |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
Protocol for Method Development and Validation:
-
System Suitability: Inject a standard solution containing Loratadine and 3-Methoxy Loratadine to ensure the chromatographic system is performing adequately (e.g., resolution, tailing factor, theoretical plates).
-
Specificity: Perform forced degradation studies on Loratadine to generate potential degradation products. The method should be able to resolve 3-Methoxy Loratadine from the parent drug and all significant degradation products.[1][5][10][21]
-
Linearity: Prepare a series of standard solutions of 3-Methoxy Loratadine at different concentrations and inject them into the HPLC system. Plot the peak area versus concentration to establish the linearity of the method.
-
Accuracy: Perform recovery studies by spiking a known amount of 3-Methoxy Loratadine into a sample matrix (e.g., a solution of the drug substance) and calculating the percentage recovery.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 3-Methoxy Loratadine that can be reliably detected and quantified.
Formation and Significance
3-Methoxy Loratadine can potentially be formed through several pathways:
-
Process-Related Impurity: It may arise during the synthesis of Loratadine from impurities present in the starting materials or intermediates, or as a byproduct of a side reaction. The specific synthetic route employed for Loratadine will determine the likelihood of its formation.[13]
-
Degradation Product: Loratadine is known to be susceptible to degradation under various stress conditions, including oxidative and hydrolytic conditions.[1][2] While not explicitly documented, it is plausible that 3-Methoxy Loratadine could be a minor degradation product.
-
Metabolite: Loratadine undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes.[4][8][16][22][23] While desloratadine is the major active metabolite, other minor metabolites are also formed through hydroxylation and other transformations. 3-Methoxy Loratadine could be one such minor metabolite.[2]
The presence of any impurity, including 3-Methoxy Loratadine, in a drug product must be controlled within acceptable limits as defined by regulatory agencies to ensure the safety and efficacy of the medication.
Biological Activity and Safety
There is limited publicly available information on the specific biological activity and safety profile of 3-Methoxy Loratadine. One supplier notes its potential as an inhibitor of farnesyl protein transferase and geranylgeranyl protein transferase, which could suggest a role in cell-proliferative diseases.[7] However, this claim requires further experimental validation.
Given its structural similarity to Loratadine, it might possess some antihistaminic activity, although likely different in potency. The safety and toxicity of 3-Methoxy Loratadine have not been thoroughly investigated. As with any uncharacterized impurity, it should be treated with caution, and its potential for toxicity should be assessed as part of the drug development process. The safety data for Loratadine itself indicates a generally well-tolerated compound with a low incidence of adverse effects.[5][23]
Conclusion
3-Methoxy Loratadine is an important related substance of Loratadine that requires careful consideration during drug development and manufacturing. While a complete dataset on its properties and behavior is not yet publicly available, this guide provides a framework for understanding its chemical nature, potential synthetic origins, and analytical challenges. Further research is needed to fully characterize its physicochemical properties, develop and validate specific analytical methods, and elucidate its pharmacological and toxicological profile. The information presented here serves as a valuable resource for scientists and researchers working with Loratadine and its related compounds, enabling them to ensure the quality, safety, and efficacy of this widely used medication.
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Google Patents. Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo-[4][5]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine).
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PubChem. Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate. [Link]
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- Sravani, G., et al. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 33-38.
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